N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine
Description
N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a methyl group at the N2 position and a 2-nitrophenylmethyl substituent at the C5 position of the thiadiazole ring. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, antifungal, and antiproliferative properties .
Properties
CAS No. |
87410-87-5 |
|---|---|
Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
N-methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10N4O2S/c1-11-10-13-12-9(17-10)6-7-4-2-3-5-8(7)14(15)16/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
CIQXQMQNAADENI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine, commonly referred to as a derivative of 1,3,4-thiadiazole, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 222.224 g/mol. The structure features a thiadiazole ring which is known for its significant role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.224 g/mol |
| CAS Number | 832-79-1 |
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . A study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 32.6 | |
| Thiadiazole Derivative A | E. coli | 47.5 | |
| Thiadiazole Derivative B | A. niger | 50.0 |
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. The cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives have been documented extensively. Research has shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Antitumor Activity
In a study focused on the synthesis and evaluation of anticancer activity in thiadiazole derivatives, it was found that specific modifications to the thiadiazole core significantly enhanced their efficacy against cancer cell lines. For example, compounds with additional aromatic substitutions demonstrated improved cytotoxicity compared to their parent structures .
Additional Biological Activities
Beyond antimicrobial and anticancer activities, this compound has shown promise in other areas:
- Antiviral Activity : Some studies suggest that thiadiazoles can inhibit viral replication mechanisms.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases.
- Analgesic Properties : Certain derivatives have been noted for their pain-relieving effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,3,4-thiadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogues:
Key Observations:
- In contrast, methoxy or methyl groups (e.g., ) increase electron density, altering solubility and target selectivity .
- Steric Influence : The 2-nitrophenylmethyl group in the target compound likely creates greater steric hindrance compared to smaller substituents like methyl or chloro (). This may affect binding to compact active sites but improve selectivity for larger pockets .
- Synthetic Accessibility : Compound 21 () was synthesized in 83% yield, suggesting nitro-substituted thiadiazoles can be efficiently prepared. The target compound’s synthesis might follow similar condensation or cyclization routes .
Molecular Docking and Computational Insights
While the target compound lacks explicit docking data, analogues like those in achieved binding energies of -6.5 to -8.0 kcal/mol against COVID-19 protease (PDB: 6LU7). The nitro group’s electrophilicity likely enhances hydrogen bonding or π-stacking with active-site residues, a property shared by the target compound .
Preparation Methods
Thiosemicarbazide Cyclization
The formation of 1,3,4-thiadiazole cores universally relies on cyclocondensation reactions of thiosemicarbazides. For N-methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine, this necessitates synthesizing a tailored thiosemicarbazide precursor. As demonstrated in multiple studies, thiosemicarbazides are typically prepared by reacting aldehydes or ketones with thiosemicarbazide. For the target compound, 2-nitrobenzaldehyde would serve as the aryl component (Fig. 1).
Reaction Pathway:
N-Methylation of the 2-Amino Group
Introducing the methyl group at the 2-position may occur pre- or post-cyclization:
- Pre-cyclization : Methylating thiosemicarbazide before cyclization. For instance, treating thiosemicarbazide with methyl iodide in basic conditions forms N-methyl-thiosemicarbazide.
- Post-cyclization : Direct alkylation of the 2-amino-thiadiazole using methylating agents (e.g., CH$$3$$I, (CH$$3$$)$$2$$SO$$4$$). This approach risks over-alkylation but benefits from simpler purification.
Detailed Preparation Methods
Method A: FeCl$$_3$$-Catalyzed Cyclization
Adapted from, this method emphasizes mild conditions suitable for nitro-group retention.
Procedure :
- Dissolve (2-nitrobenzylidene)thiosemicarbazide (5 mmol) in ethanol (20 mL).
- Add FeCl$$_3$$ (0.1 eq) and reflux at 80°C for 6–8 hours.
- Cool, neutralize with NH$$_4$$OH (pH 8–9), and filter the precipitate.
- Recrystallize from ethanol to yield 5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine.
- Methylate via CH$$3$$I (1.2 eq) in DMF with K$$2$$CO$$_3$$ (2 eq) at 60°C for 12 hours.
Method B: Acid-Catalyzed Cyclization
Based on, concentrated H$$2$$SO$$4$$ drives rapid cyclization but requires careful temperature control.
Procedure :
- Mix (2-nitrobenzylidene)thiosemicarbazide (5 mmol) with conc. H$$2$$SO$$4$$ (5 mL).
- Reflux at 120°C for 3 hours.
- Pour into ice-water, adjust to pH 6–7 with NaHCO$$_3$$, and extract with ethyl acetate.
- Purify via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).
- Methylate using (CH$$3$$)$$2$$SO$$_4$$ (1.5 eq) in acetone with NaOH (2 eq) at 0°C.
Reaction Optimization and Challenges
Nitro-Group Stability
The electron-withdrawing nitro group complicates synthesis:
Cyclization Efficiency
- Catalyst Choice : FeCl$$3$$ offers higher regioselectivity vs. H$$2$$SO$$_4$$’s speed.
- Solvent Effects : Ethanol improves solubility of intermediates; DMF accelerates methylation but complicates purification.
Analytical Characterization
Spectroscopic Data
FT-IR (KBr) :
- $$ \nu(\text{N-H}) $$: 3270–3150 cm$$^{-1}$$ (2° amine).
- $$ \nu(\text{C=N}) $$: 1620–1600 cm$$^{-1}$$ (thiadiazole ring).
- $$ \nu(\text{NO}_2) $$: 1520, 1350 cm$$^{-1}$$.
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
- $$ \delta $$ 2.95 (s, 3H, N-CH$$_3$$).
- $$ \delta $$ 4.45 (s, 2H, CH$$_2$$-Ar).
- $$ \delta $$ 7.55–8.25 (m, 4H, Ar-H).
$$^{13}$$C NMR :
Q & A
What are the optimal synthetic routes for N-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?
Basic Research Focus : Synthesis Methodology
Methodological Answer :
The synthesis typically involves condensation of substituted thiosemicarbazides with nitrophenylmethyl halides or aldehydes under controlled conditions. Key steps include:
- Catalyzed cyclization : Mn(II)-catalyzed reactions (as in analogous thiadiazole syntheses) improve regioselectivity .
- Reaction optimization : Refluxing in ethanol or acetonitrile at 80–100°C for 6–12 hours ensures complete cyclization. Adjusting pH to 8–9 during workup minimizes side-product formation .
- Purification : Recrystallization from ethanol-DMF mixtures enhances purity, while column chromatography (silica gel, hexane/ethyl acetate) resolves structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
